Pentyl D-glucoside

Beschreibung

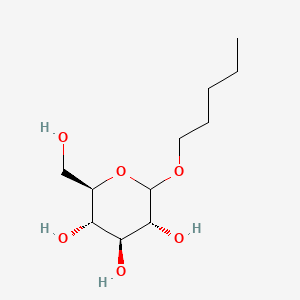

Structure

3D Structure

Eigenschaften

CAS-Nummer |

100231-63-8 |

|---|---|

Molekularformel |

C11H22O6 |

Molekulargewicht |

250.29 g/mol |

IUPAC-Name |

(2R,3S,4S,5R)-2-(hydroxymethyl)-6-pentoxyoxane-3,4,5-triol |

InChI |

InChI=1S/C11H22O6/c1-2-3-4-5-16-11-10(15)9(14)8(13)7(6-12)17-11/h7-15H,2-6H2,1H3/t7-,8-,9+,10-,11?/m1/s1 |

InChI-Schlüssel |

RYIWDDCNJPSPRA-YBTJCZCISA-N |

Isomerische SMILES |

CCCCCOC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |

Kanonische SMILES |

CCCCCOC1C(C(C(C(O1)CO)O)O)O |

Herkunft des Produkts |

United States |

Synthetic Methodologies for Pentyl D Glucoside Production

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis combines chemical and enzymatic steps to produce target molecules like pentyl D-glucoside. researchgate.netresearchgate.netnih.gov This strategy leverages the high selectivity of enzymes for glycosidic bond formation, overcoming challenges in conventional chemical synthesis such as the need for extensive protection and deprotection steps. researchgate.net Enzymes, particularly from the glycoside hydrolase and glycosyltransferase families, are central to these methodologies. lu.senih.gov

Transglycosylation is a key enzymatic process for synthesizing glycosides. nih.gov It involves the transfer of a glycosyl moiety from a donor substrate to an acceptor molecule, in this case, pentanol (B124592). nih.govnih.gov This reaction can be catalyzed by several types of enzymes, which typically operate through a double displacement mechanism involving a covalent enzyme-intermediate complex. nih.govacs.org

Cyclodextrin (B1172386) glycosyltransferase (CGTase, EC 2.4.1.19), an enzyme belonging to the glycoside hydrolase family 13 (GH13), is a multifunctional catalyst known for producing cyclodextrins from starch. lidsen.comnih.govlidsen.com Beyond cyclization, CGTases catalyze intermolecular transglycosylation reactions known as coupling and disproportionation, which are effective for synthesizing and modifying alkyl glycosides. nih.govnih.govnih.gov

In the context of this compound synthesis, CGTase can be used to transfer glucose units from an affordable donor like starch or cyclodextrins to the pentanol acceptor. lu.sesci-hub.ru The enzyme cleaves an α-1,4-glycosidic bond in the donor and transfers the resulting malto-oligosaccharide to the acceptor. nih.gov While often used to elongate the carbohydrate chain of existing alkyl glycosides, CGTase can also catalyze the initial synthesis. lu.senih.gov Research on various CGTases has shown differences in their efficiency for coupling reactions versus competing hydrolysis reactions, highlighting the importance of enzyme selection. sci-hub.ru

Table 1: Comparison of Reactions Catalyzed by Cyclodextrin Glycosyltransferase (CGTase)

| Reaction Type | Description | Donor Substrate Example | Acceptor Substrate Example |

|---|---|---|---|

| Cyclization | Intramolecular transglycosylation forming cyclodextrins. nih.gov | Starch | N/A (intramolecular) |

| Coupling | Intermolecular transglycosylation where a cyclodextrin is cleaved and transferred. nih.gov | Cyclodextrin (α, β, or γ) | Pentanol, Dodecyl Maltoside nih.gov |

| Disproportionation | Intermolecular transglycosylation where a linear oligosaccharide is cleaved and transferred. nih.gov | Malto-oligosaccharide | Pentanol, Glucose |

| Hydrolysis | Cleavage of glycosidic bonds with water as the acceptor. nih.gov | Starch, Cyclodextrin | Water |

Glycoside hydrolases (GHs) are a broad class of enzymes that cleave glycosidic bonds but can also be harnessed for synthesis through transglycosylation or reverse hydrolysis. nih.govnih.gov

β-Glucosidases (EC 3.2.1.21) are particularly well-suited for synthesizing β-linked alkyl glucosides like this compound. nih.govresearchgate.net These enzymes can catalyze the transfer of a glucose unit from an activated donor to pentanol (transglycosylation) or drive the direct condensation of glucose and pentanol (reverse hydrolysis). researchgate.netnih.gov The transglycosylation pathway is generally more efficient. researchgate.net Studies have demonstrated the successful synthesis of hexyl and octyl glucosides using β-glucosidases, with one thermostable variant from Thermotoga neapolitana showing high efficiency in converting the donor substrate in a hexanol/water system. lu.seresearchgate.net The same principle applies to the synthesis of this compound using pentanol as the acceptor.

Other glycoside hydrolases, such as α-amylases , have also been investigated. An α-amylase from Aspergillus oryzae was found to catalyze the transglycosylation of various alcohols using starch as the glycosyl donor, indicating that alcohols like pentanol can effectively compete with water to accept the glucosyl unit. lu.se More recently, a thermostable α-amylase from Thermotoga maritima was immobilized and used to produce octyl glucoside, a feat previously considered challenging for amylases. biorxiv.org

A study utilizing the commercial enzyme cocktail Cellic Ctec2, which has high xylanase activity, successfully synthesized pentyl β-D-xylosides from wheat bran in the presence of pentanol. frontiersin.org This demonstrates the viability of using pentanol as an acceptor substrate in transglycosylation reactions catalyzed by a complex enzyme mixture to produce related glycosides. frontiersin.org

In the chemoenzymatic synthesis of this compound, the selection of appropriate glycosyl donors and acceptors is critical for reaction efficiency. wikipedia.orgtcichemicals.com

Glycosyl Acceptor : The acceptor substrate is the molecule that receives the sugar moiety. For the synthesis of this compound, the acceptor is pentanol . frontiersin.org The properties of the alcohol, such as its chain length, can influence reaction yields. cftri.res.in

Glycosyl Donors : The glycosyl donor is the carbohydrate that provides the glucose unit. wikipedia.org The choice of donor depends on the enzyme used and the desired reaction conditions.

Activated Donors : For many laboratory-scale syntheses using β-glucosidases, activated donors like p-nitrophenyl-β-D-glucopyranoside (pNPG) are used. lu.senih.gov While effective, these substrates are often expensive for large-scale production. biorxiv.org

Disaccharides and Polysaccharides : To improve cost-effectiveness, inexpensive and readily available donors are preferred. These include cellobiose , lactose , and polysaccharides like starch . lu.seresearchgate.net Enzymes such as α-amylase and CGTase are capable of utilizing starch directly. lu.senih.gov

Cyclodextrins : These cyclic oligosaccharides are excellent donors for reactions catalyzed by CGTase. nih.govsci-hub.ru

Table 2: Common Glycosyl Donors and Acceptors in Alkyl Glucoside Synthesis

| Role | Compound Name | Chemical Formula | Typical Enzyme Class | Reference |

|---|---|---|---|---|

| Glycosyl Donor | p-nitrophenyl-β-D-glucopyranoside | C₁₂H₁₅NO₈ | β-Glucosidase | lu.se |

| Glycosyl Donor | Starch | (C₆H₁₀O₅)n | α-Amylase, CGTase | lu.se |

| Glycosyl Donor | γ-Cyclodextrin | C₄₈H₈₀O₄₀ | CGTase | nih.gov |

| Glycosyl Donor | Cellobiose | C₁₂H₂₂O₁₁ | β-Glucosidase | researchgate.net |

| Glycosyl Acceptor | Pentanol | C₅H₁₂O | Glycoside Hydrolases, CGTase | frontiersin.org |

| Product | This compound | C₁₁H₂₂O₆ | N/A | nih.gov |

Optimization of Biocatalytic Reaction Conditions

To maximize the yield and efficiency of this compound synthesis, several reaction parameters must be optimized. researchgate.netdtu.dkmdpi.com These factors influence enzyme stability, substrate solubility, and the critical balance between the desired synthesis reaction and the competing hydrolysis reaction. mdpi.com

The reaction medium is a crucial factor in enzymatic glycoside synthesis. Because the substrates (a polar sugar and a less polar alcohol) have poor mutual solubility, and because water is a competing reactant (nucleophile) that leads to hydrolysis, careful control of the solvent system and water activity is essential. nih.govfrontiersin.org

Organic Co-solvents : The addition of organic co-solvents can be used to improve the solubility of non-polar substrates. researchgate.net However, the choice of solvent is critical as it can also impact enzyme stability and activity. For instance, in the synthesis of other glycosides, dimethyl sulfoxide (B87167) (DMSO) has been shown to increase yields but can also lead to a loss of selectivity. mdpi.com

Water Activity (a_w) : Controlling water activity, rather than just water volume, is a more precise way to optimize the reaction. Low water activity generally favors the synthesis (transglycosylation) reaction over hydrolysis. researchgate.net This is because water is a reactant in the hydrolytic side reaction, and reducing its thermodynamic activity shifts the equilibrium toward glycoside formation. However, a minimal amount of water is essential to maintain the enzyme's catalytically active conformation. Finding the optimal water activity is therefore a key challenge in process development. Studies on photochemical reactions have also shown that increasing water content can decrease the efficiency of certain catalytic cycles by affecting diffusion rates and the stability of reaction intermediates. mdpi.com

Temperature and pH Effects on Enzymatic Yields

The enzymatic synthesis of this compound is significantly influenced by reaction parameters such as temperature and pH. These factors directly impact the activity and stability of the enzymes, typically β-glucosidases, used in the synthesis.

Optimal temperature and pH conditions are crucial for maximizing the yield of this compound. For instance, studies on β-glucosidase from Monascus purpureus have shown that maximum enzyme activity is achieved at a temperature of 50°C and a pH of 5.5. jmb.or.kr Similarly, β-glucosidase extracted from Rauvolfia serpentina exhibits optimal activity at 60°C and a pH of 5.0. longdom.org The thermostability of the enzyme is also a key factor; the β-glucosidase from Rauvolfia serpentina was found to be most stable at 30°C. longdom.org

Research on a purified α-glucosidase from a mutagenized strain of Aspergillus niger identified optimal activity at 60°C and pH 4.5, with the enzyme retaining over 90% of its activity in a pH range of 3.0 to 6.0. mdpi.com The synthesis of p-nitrophenyl-β-D-glucoside has been studied using β-D-glucosidases from Bacillus circulans. nih.gov

The interplay of these parameters is critical for achieving high enzymatic yields. A central-composite design (CCD) analysis for the β-glucosidase from Monascus purpureus demonstrated that maximum activity occurs over a wide range of temperature and pH values, with the optimal points being 50°C and pH 5.5. jmb.or.kr

Table 1: Optimal Conditions for Glucosidase Activity

| Enzyme Source | Optimal Temperature (°C) | Optimal pH |

| Monascus purpureus β-glucosidase jmb.or.kr | 50 | 5.5 |

| Rauvolfia serpentina β-glucosidase longdom.org | 60 | 5.0 |

| Aspergillus niger α-glucosidase mdpi.com | 60 | 4.5 |

Stereoselective Synthesis of this compound Anomers

The stereochemical outcome of glycosylation reactions is a critical aspect of this compound synthesis, leading to the formation of either α- or β-anomers. The anomeric configuration significantly influences the physical and biological properties of the resulting glycoside.

Enzymatic synthesis often provides high stereoselectivity. For example, the use of β-glucosidases will specifically yield the β-anomer of this compound.

In chemical synthesis, the stereoselectivity is influenced by the reaction mechanism and the nature of the protecting groups on the sugar. The Koenigs-Knorr reaction, when utilizing a participating group at the C2 position (like an acetyl group), typically results in the formation of a 1,2-trans glycoside, which for glucose means the β-anomer, due to anchimeric assistance. wikipedia.orglibretexts.org This neighboring group participation proceeds through a dioxolanium ion intermediate, leading to inversion of stereochemistry at the anomeric center. wikipedia.org

Conversely, the Fischer glycosylation is an equilibrium-controlled process that can yield a mixture of anomers. wikipedia.org Initially, the kinetically favored furanosides may form, but with longer reaction times, the thermodynamically more stable pyranosides predominate. nih.gov Due to the anomeric effect, the α-anomer is often the most thermodynamically stable product in Fischer glycosylations. wikipedia.org

Strategies have been developed to influence the stereochemical outcome. For instance, in certain C-glycosylation reactions, in situ anomerization of a glycosyl halide from the α- to the more reactive β-iodide can lead to the preferential formation of the α-C-glycoside. researchgate.net Visible-light-mediated synthesis has also been explored for the stereoselective synthesis of β-S-glycosides. nih.gov

Chemical Synthesis Routes

Fischer Glycosylation and Related Acid-Catalyzed Approaches

The Fischer glycosylation is a classical and straightforward method for the synthesis of alkyl glycosides, including this compound. wikipedia.org This reaction involves treating a monosaccharide with an alcohol, in this case, pentanol, in the presence of a strong acid catalyst. nih.gov The reaction is an equilibrium process, and typically an excess of the alcohol is used to drive the reaction towards the product side. nih.gov

Various acid catalysts can be employed, including sulfuric acid and hydrochloric acid. nih.gov The use of a perfluorosulfonic acid resin as a catalyst has also been reported, allowing for reaction temperatures above the boiling point of the alcohol, up to 230°C, and reaction times ranging from 10 minutes to 3 hours. google.com Another approach utilizes trimethylsilylchloride (TMSCl) as a mild and effective source of acidic catalysis. wikipedia.org Microwave irradiation has been shown to accelerate Fischer glycosidation, reducing reaction times while often increasing yields and product purity. technologynetworks.com

A key characteristic of Fischer glycosylation is that it typically proceeds without the need for protecting groups on the sugar. wikipedia.org However, this can lead to the formation of a mixture of products, including both pyranoside and furanoside forms, as well as α- and β-anomers. nih.gov Generally, shorter reaction times favor the formation of furanosides (the kinetic products), while longer reaction times lead to the thermodynamically more stable pyranosides. nih.gov

Koenigs–Knorr Glycosylation and its Derivatives

The Koenigs–Knorr reaction is a widely used method for the synthesis of glycosides and represents a cornerstone in carbohydrate chemistry. nih.govnumberanalytics.com The classical reaction involves the coupling of a glycosyl halide, such as acetobromoglucose, with an alcohol in the presence of a promoter, which is often a heavy metal salt like silver carbonate or silver oxide. wikipedia.orgnih.gov

A significant advantage of the Koenigs-Knorr method is its potential for high stereoselectivity. nih.gov The presence of a participating neighboring group, such as an acetyl group at the C2 position of the glucose molecule, provides anchimeric assistance. wikipedia.org This leads to the formation of an oxonium ion intermediate, which is then attacked by the alcohol in an SN2-like fashion, resulting in an inversion of configuration at the anomeric carbon and the selective formation of the β-glycoside. libretexts.org

Over the years, numerous modifications to the original protocol have been developed. These include the use of different promoters like mercuric bromide/mercuric oxide (the Helferich method), mercuric cyanide, and silver triflate. wikipedia.org Cadmium carbonate has also been shown to be an effective promoter for the synthesis of cycloalkyl β-D-glycopyranosides in yields of 50-60%. nih.gov More recent advancements include the use of catalytic trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) to accelerate the reaction, allowing for mild conditions and high yields. nih.gov

Radical Strategies for C-Glycoside Formation

While the previously discussed methods lead to O-glycosides, radical-based strategies are primarily employed for the synthesis of C-glycosides, where the anomeric carbon is bonded directly to a carbon atom of the aglycone. rsc.org These C-glycosides are important as stable mimics of their O-glycoside counterparts. researchgate.net

A common approach involves the generation of a glycosyl radical from a suitable precursor, such as a glycosyl bromide. chemrxiv.org This radical can then participate in addition reactions. For instance, a diastereoselective radical strategy for the synthesis of bicyclopentyl (B158630) C-glycosides involves the addition of a glycosyl radical to [1.1.1]propellane. chemrxiv.org

The field of radical glycosylation has seen significant advancements, including the development of methodologies that are mediated by photoredox catalysis. nih.gov These methods offer mild reaction conditions and can overcome some of the limitations of traditional ionic glycosylation reactions. nih.gov For example, visible-light-mediated reactions have been used for the synthesis of anomeric S-aryl glycosides through the formation of an electron donor-acceptor complex. nih.gov Strategies involving glycosyl radicals have been reviewed, covering the period from 1999-2020, with a focus on stereoselectivity and new methodologies. rsc.org

Purification and Isolation Techniques for this compound

The purification and isolation of this compound from the reaction mixture is a critical step to obtain a product of high purity. The choice of technique depends on the nature of the impurities and the scale of the synthesis.

For enzymatically synthesized glucosides, the purification process often begins with the removal of the enzyme and any insoluble materials by centrifugation or filtration. jmb.or.krmdpi.com A common subsequent step is precipitation, for example, using cold acetone (B3395972) or ethanol (B145695), to concentrate the product and remove some impurities. jmb.or.krmdpi.com

Chromatographic techniques are widely employed for the purification of glucosides. Gel filtration chromatography, using resins like Sephadex G-100 or Sephacryl S-200, separates molecules based on their size. jmb.or.krmdpi.com Ion-exchange chromatography, for instance with DEAE-cellulose, is effective for separating charged molecules from the desired neutral glycoside. mdpi.comnih.gov Hydrophobic interaction chromatography on columns such as Phenyl Sepharose can also be utilized. jmb.or.kr

Following a chemical synthesis like the Fischer glycosylation, if a solid catalyst such as an acidic resin is used, it can be simply removed by filtration. google.comtechnologynetworks.com Unreacted alcohol is typically removed by evaporation. google.com The final product can then be further purified, often by recrystallization or column chromatography, to separate the desired anomer and remove any side products.

The purity of the final product is often assessed using techniques like SDS-PAGE and Native-PAGE to ensure the absence of protein contaminants from enzymatic syntheses. longdom.orgmdpi.com

Chromatographic Separation Methodologies (e.g., TLC, HPLC)

Chromatographic techniques are fundamental to the purification and analysis of this compound from reaction mixtures. These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase. The choice of technique depends on the scale of the purification and the nature of the impurities.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective qualitative tool used to monitor the progress of a glycosylation reaction and to identify the components in a mixture. For alkyl glycosides, a silica (B1680970) gel plate typically serves as the stationary phase, while the mobile phase is a solvent system, often a mixture of chloroform (B151607) and methanol (B129727). The separation is based on the polarity of the components; the more polar a compound, the stronger its interaction with the silica gel, resulting in a lower retention factor (Rf) value. This allows for the clear distinction between the polar glucose starting material, the slightly less polar this compound product, and non-polar byproducts.

High-Performance Liquid Chromatography (HPLC): For quantitative analysis and preparative separation of this compound, HPLC is the preferred method. nih.gov It offers superior resolution and efficiency compared to other chromatographic techniques. Both normal-phase and reversed-phase HPLC can be employed.

In preparative HPLC under a hydrophilic interaction liquid chromatography (HILIC) mode, a polar stationary phase is used with a largely organic mobile phase. researchgate.net This method has proven effective for separating various steviol (B1681142) glycosides, a process that can be adapted for this compound. researchgate.net For instance, a mobile phase consisting of acetonitrile (B52724) and water is effective for separating glycosides on a preparative scale. researchgate.net

Reversed-phase HPLC (RP-HPLC) is also commonly used, where a non-polar stationary phase (like C18) is paired with a polar mobile phase (e.g., a gradient of water and methanol or acetonitrile). This technique is particularly useful for separating the desired alkyl glucoside from unreacted fatty alcohol and other non-polar impurities. The analysis of reaction products from the enzymatic synthesis of hexyl-glucoside, a closely related compound, has been successfully performed using HPLC, demonstrating its utility in monitoring transglycosylation reactions. researchgate.net

The table below summarizes typical conditions used in the chromatographic analysis of related glycosides, which are applicable to this compound.

Interactive Data Table: Chromatographic Methods for Glycoside Analysis

| Parameter | Thin-Layer Chromatography (TLC) | High-Performance Liquid Chromatography (HPLC) |

|---|---|---|

| Stationary Phase | Silica Gel 60 F254 | C18 column or HILIC column |

| Mobile Phase | Chloroform/Methanol mixtures | Acetonitrile/Water or Methanol/Water gradients |

| Detection | UV light (if applicable), charring with staining agents | Refractive Index Detector (RID), Evaporative Light Scattering Detector (ELSD), or UV Detector |

| Application | Reaction monitoring, qualitative analysis | Quantitative analysis, preparative purification |

Crystallization and Solvent Evaporation Methods

Crystallization is a key technique for the large-scale purification of this compound, yielding a product with high purity. This process involves dissolving the crude product in a suitable solvent at an elevated temperature and then cooling the solution to allow the desired compound to crystallize out, leaving impurities behind in the solvent.

The selection of an appropriate solvent system is critical. The ideal solvent should dissolve this compound well at higher temperatures but poorly at lower temperatures. Mixtures of solvents, such as ethanol and water or ethyl acetate (B1210297) and hexane, are often used to achieve the desired solubility profile.

Following the enzymatic or chemical synthesis, the crude mixture is often concentrated under reduced pressure using a rotary evaporator to remove the bulk of the reaction solvents and any volatile unreacted alcohol. nih.gov The resulting residue is then subjected to crystallization. The process can be initiated by seeding with a small amount of pure this compound crystal to induce nucleation. google.com

The effectiveness of crystallization can be influenced by several factors, as detailed in studies on related glucoside derivatives.

Interactive Data Table: Factors Influencing Glucoside Crystallization

| Parameter | Influence on Crystallization | Example from Research |

|---|---|---|

| Temperature Profile | Controlled cooling rates can dictate crystal size and purity. | A cubic temperature profile was used for cooling a suspension of a crystalline glucoside derivative. google.com |

| Solvent/Anti-solvent | The choice of solvents determines solubility and yield. | Methanol and water are commonly used as solvent and anti-solvent, respectively, in cocrystal preparation. nih.gov |

| Seeding | Induces crystallization and can control polymorphism. | Seeding with microfine crystals is a specified step in the crystallization of a glucopyranosyl-based compound. google.com |

| Agitation | Stirring speed affects mass transfer and crystal growth. | A stirring speed of 300 rpm was used during the anti-solvent crystallization of indomethacin–saccharin cocrystals. nih.gov |

Biophysical Characterization of Pentyl D Glucoside in Solution

Micellar Formation and Aggregation Phenomena

Pentyl D-glucoside, an amphiphilic molecule, exhibits the characteristic behavior of forming micelles in aqueous solutions. This self-assembly is a thermodynamically driven process, occurring when the concentration of the surfactant surpasses a specific threshold. The hydrophobic pentyl tails aggregate to form a core, minimizing their contact with water, while the hydrophilic D-glucoside headgroups form a shell that interfaces with the aqueous environment. This aggregation significantly alters the physical properties of the solution.

The critical micelle concentration (CMC) is a fundamental property of a surfactant, defined as the concentration above which micelles begin to form. wikipedia.org Below the CMC, this compound molecules exist predominantly as monomers. As the concentration increases to the CMC, the monomers assemble into organized aggregates or micelles. Above the CMC, any additional surfactant molecules added to the system will preferentially form new micelles, while the monomer concentration remains relatively constant at or near the CMC value. wikipedia.org

The CMC of surfactants like this compound can be determined by monitoring any physical property of the solution that shows an abrupt change as a function of concentration.

Surface Tension: This is one of the most common methods for determining the CMC. kibron.com As the concentration of a surfactant increases, the molecules adsorb at the air-water interface, leading to a decrease in the solution's surface tension. When the interface becomes saturated and micelles begin to form in the bulk solution, the surface tension reaches a plateau and remains relatively constant with further increases in concentration. The CMC is identified as the concentration at which this break in the plot of surface tension versus the logarithm of the surfactant concentration occurs. kibron.com

Spectroscopy: Spectroscopic techniques, particularly UV-Visible and fluorescence spectroscopy, are frequently employed, often using a probe molecule. nih.gov

UV-Visible Spectroscopy: A dye, such as crystal violet, can be used as a probe. The absorption spectrum of the dye is sensitive to the polarity of its local environment. When micelles form, the dye can partition into the hydrophobic micellar core, resulting in a shift in its maximum absorbance wavelength (λmax) or a change in the shape of its absorption band. By plotting these spectral changes against the surfactant concentration, a clear inflection point is observed at the CMC. nih.gov

Fluorescence Spectroscopy: A fluorescent probe that is sensitive to the polarity of its environment, such as 8-anilino-1-naphthalene-sulfonic acid (ANS), can be used. nih.gov In an aqueous solution, the fluorescence of such probes is often weak. However, upon partitioning into the nonpolar interior of the micelles, their fluorescence intensity increases significantly. The concentration at which this sharp increase in fluorescence occurs is taken as the CMC. nih.gov

The CMC of this compound, a non-ionic surfactant, is influenced by several molecular and environmental factors.

Interactive Table: Key Factors Affecting the CMC of Alkyl Glucosides

| Factor | Influence on CMC | Scientific Rationale |

| Length of Hydrophobic Chain | Decreases | An increase in the length of the alkyl chain (e.g., from pentyl to octyl) enhances the hydrophobicity of the molecule. This reduces its solubility in water and provides a greater thermodynamic driving force for the molecule to escape the aqueous environment by forming micelles, thus lowering the CMC. pharmacy180.comyoutube.com |

| Structure of Hydrophilic Group | Increases with bulkiness | A larger or more hydrophilic headgroup increases the molecule's overall solubility in water and can create steric hindrance, making micelle formation less favorable and thereby increasing the CMC. aatbio.com |

| Temperature | Generally Decreases | For many non-ionic surfactants, an increase in temperature can lead to the dehydration of the hydrophilic headgroups. This reduces their effective size and hydration shell, making the surfactant more hydrophobic in character and promoting micellization at a lower concentration. pharmacy180.comaatbio.com |

| Presence of Additives (Electrolytes) | Minimal Effect | Unlike ionic surfactants, the CMC of non-ionic surfactants like this compound is only minimally affected by the addition of salts or electrolytes, as there are no strong electrostatic repulsions between the headgroups to be screened. pharmacy180.com |

Beyond the CMC, understanding the physical characteristics of the micelles themselves—such as their size, shape, and internal environment—is crucial. Advanced analytical techniques provide detailed insights into the structure and dynamic nature of these supramolecular assemblies.

By analyzing the scattering pattern produced when a beam of X-rays or neutrons interacts with the micellar solution, a model of the micelle's structure can be constructed. For alkyl glucosides, these studies typically reveal the formation of small, roughly spherical or slightly ellipsoidal (prolate or oblate) micelles. The data can be used to calculate key structural parameters.

Interactive Table: Typical Structural Parameters Obtained from SAXS/SANS for Alkyl Glucoside Micelles

| Parameter | Description | Typical Information Yielded |

| Radius of Gyration (Rg) | A measure of the overall size of the micelle. | Provides a direct indication of the micelle's dimensions. |

| Aggregation Number (Nagg) | The average number of surfactant monomers in a single micelle. | Reveals the extent of self-assembly. |

| Core Radius | The radius of the hydrophobic core formed by the pentyl chains. | Defines the size of the nonpolar interior. |

| Shell Thickness | The thickness of the outer hydrophilic layer formed by the glucoside headgroups. | Characterizes the hydrated surface of the micelle. |

| Shape Factor | A parameter indicating whether the micelles are spherical, rod-like, or disc-like. | Elucidates the overall morphology of the aggregate. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a versatile tool for studying both the structure and dynamics of micellar systems. researchgate.netresearchgate.net

Chemical Shifts: The chemical shifts of the protons on the pentyl chain and glucoside headgroup can change upon micellization, indicating their transition from an aqueous to a nonpolar or interfacial environment.

Nuclear Overhauser Effect (NOE): NOE experiments can provide information about the spatial proximity of different parts of the surfactant molecules within the micelle, helping to define their conformation and packing.

Relaxation Times & Diffusion Measurements: Techniques like Pulsed-Field Gradient NMR (PFG-NMR) can measure the self-diffusion coefficients of the surfactant molecules. A significant decrease in the diffusion coefficient upon micellization allows for the determination of the micelle's hydrodynamic radius and can distinguish between monomers and micelles. researchgate.net

Fluorescence Spectroscopy: As mentioned for CMC determination, fluorescent probes can also provide information about the micellar interior. The emission spectrum of a polarity-sensitive probe can be used to estimate the micropolarity within the hydrophobic core of the this compound micelle, offering insights into its water penetration and compactness.

Characterization of Micellar Structure and Dynamics

Solution Behavior and Self-Assembly Properties

This compound, a member of the alkyl polyglucoside (APG) family, exhibits distinct solution behavior driven by its molecular structure. This section delves into the biophysical characteristics of this compound in an aqueous environment, focusing on its amphiphilicity, Hydrophilic-Lipophilic Balance (HLB), and its effect on interfacial tension.

Amphiphilic Nature and Hydrophilic-Lipophilic Balance (HLB)

The solution behavior of this compound is fundamentally governed by its amphiphilic nature. An amphiphilic molecule possesses both a hydrophilic (water-loving) and a lipophilic (oil-loving) part. In the case of this compound, the molecule consists of a polar glucose head group, which is hydrophilic, and a nonpolar pentyl hydrocarbon tail, which is lipophilic. This dual character dictates its orientation and aggregation in solution, leading to the formation of structures such as micelles above a certain concentration, known as the critical micelle concentration (CMC). The CMC is a key indicator of a surfactant's efficiency, with a lower CMC value signifying greater surface activity. For instance, related alkyl glucosides like decyl glucoside have a reported CMC in the range of 2-3 mM. cir-safety.org

The Hydrophilic-Lipophilic Balance (HLB) is a semi-empirical scale used to characterize the degree of hydrophilicity or lipophilicity of a surfactant. The HLB value is crucial for predicting a surfactant's behavior and its suitability for various applications, such as emulsification, solubilization, or detergency. The HLB scale typically ranges from 0 to 20, where lower values indicate a more lipophilic character and higher values suggest a more hydrophilic nature.

Table 1: Comparison of HLB Values for Various Alkyl Polyglucosides and Related Compounds

| Compound | Alkyl Chain Length | HLB Value | Reference |

| tert-butyl palmityl glycoside (TBPG) | C16 | 3.94 | alfa-chemistry.com |

| tert-butyl oleyl glycoside (TBOG) | C18 | 3.01 | alfa-chemistry.com |

| tert-butyl miristyl glycoside (TBMG) | C14 | 11.24 | alfa-chemistry.com |

| Decyl Polyglucoside (C10-APG) | C10 | ~16 | researchgate.net |

| Caprylyl/Capryl Glucoside (C8/C10) | C8/C10 | 13.40 | hlbcalc.com |

| Caprylyl/Decyl Glucoside (C8/C10) | C8/C10 | 13.00 | hlbcalc.com |

This table is provided for comparative purposes to illustrate the relationship between alkyl chain length and HLB value.

Influence of this compound on Interfacial Tension

As a surface-active agent, this compound has the ability to adsorb at interfaces, such as the air-water or oil-water interface, and thereby reduce the interfacial tension. Interfacial tension is the force per unit length existing at the interface between two immiscible liquid phases. The reduction of this tension is a primary mechanism by which surfactants facilitate the formation and stabilization of emulsions and foams.

The effectiveness of an alkyl polyglucoside in reducing surface tension is also closely related to its alkyl chain length. Generally, longer alkyl chains lead to a greater reduction in surface tension and lower interfacial tension values against nonpolar phases. researchgate.net This is because the longer hydrophobic tail has a stronger driving force to escape the aqueous environment and align at the interface.

Specific quantitative data for the interfacial tension of this compound solutions is not extensively reported. However, studies on related short-chain alkyl glucosides provide insight into its expected behavior. For instance, it has been observed that shorter-chain alkyl polyglucosides (with fewer than six carbon atoms) exhibit low surface activity. researchgate.net As the alkyl chain length increases, the surface activity improves, and the surface tension of their aqueous solutions decreases. wikipedia.org For example, a study on various alkyl polyglucosides showed that those with alkyl chains of 8 to 10 carbons are effective solubilizers. wikipedia.org

Table 2: Surface Tension of Aqueous Solutions of Related Alkyl Glycosides

| Surfactant | Concentration | Surface Tension (mN/m) | Reference |

| Decyl-beta-maltoside (C10) | > CMC | 28.4 (vs. air) | |

| Decyl-beta-maltoside (C10) | > CMC | 21.7 (vs. hydrocarbon) |

This table presents data for a related alkyl glycoside to illustrate the typical surface tension values achieved by these types of surfactants.

Given its short pentyl chain, this compound would be expected to be a moderately effective surfactant in terms of reducing interfacial tension, likely less potent than its longer-chain counterparts like octyl or decyl glucoside. Its higher water solubility and consequently higher expected HLB value suggest it would be more effective in oil-in-water emulsions where a more hydrophilic surfactant is favored. The self-assembly of this compound into micelles above its CMC would lead to a relatively constant and low interfacial tension.

Applications of Pentyl D Glucoside in Membrane Protein Research

Solubilization and Extraction of Integral Membrane Proteins

The initial and most critical step in studying integral membrane proteins is their removal from the native lipid bilayer environment through a process called solubilization. sigmaaldrich.com This requires detergents that can disrupt the membrane and encapsulate the proteins in structures known as micelles. sigmaaldrich.com

Alkyl glucosides are a popular class of non-ionic detergents considered to be mild because they primarily disrupt lipid-lipid and protein-lipid interactions rather than the protein-protein interactions essential for structural integrity. nih.gov The effectiveness of a detergent in solubilizing a membrane is closely related to its critical micelle concentration (CMC), the concentration above which detergent monomers assemble into micelles. sigmaaldrich.com

For alkyl glucosides, the CMC is inversely proportional to the length of the alkyl chain; shorter chains lead to a higher CMC. quora.comresearchgate.netresearchgate.net Therefore, Pentyl D-glucoside, with its C5 alkyl chain, is expected to have a significantly higher CMC compared to its more commonly used counterparts like n-Octyl-β-D-glucoside (OG, C8 chain). While a high CMC means more detergent is required for solubilization, it also facilitates easier removal of the detergent during later purification steps via dialysis. nih.gov

Detergents with shorter alkyl chains are sometimes described as "harsher" because their smaller, more dynamic micelles can be more disruptive to the membrane structure. anatrace.comhuji.ac.il This can lead to efficient solubilization but must be balanced against the risk of protein denaturation. huji.ac.il The efficacy of any given detergent is highly dependent on the specific protein and membrane composition being studied. huji.ac.il

The choice of detergent is a critical factor that determines the success of membrane protein extraction and purification. huji.ac.il this compound occupies a specific place in the spectrum of detergent properties.

Compared to long-chain detergents like n-dodecyl-β-D-maltoside (DDM), this compound is significantly more disruptive and has a much higher CMC. In contrast, when compared to the widely used n-Octyl-β-D-glucoside (OG), this compound would have an even higher CMC and form smaller, more compact micelles. mdpi.com This has both advantages and disadvantages. The primary advantage is the ease of removal from the final protein preparation. nih.gov However, the smaller micelle size may not be sufficient to fully shield the hydrophobic transmembrane domains of all proteins, potentially leading to instability or aggregation. anatrace.com

Research on a related compound, 3-cyclohexyl-1-pentyl-β-D-glucoside (Cyglu3), showed it was effective in extracting the C-terminal domain of the NaDC3 transporter, indicating that detergents with a pentyl chain can be useful for specific targets. huji.ac.il However, it is important to note that the addition of the cyclohexyl group alters the detergent's properties compared to a straight pentyl chain.

| Detergent | Alkyl Chain Length | Expected CMC | General Micelle Size | Key Characteristics |

|---|---|---|---|---|

| This compound | C5 | Very High (Est.) | Very Small | Very easily removed by dialysis; potentially more denaturing for sensitive proteins. |

| n-Octyl-β-D-glucoside (OG) | C8 | High (~20-25 mM) researchgate.netmdpi.com | Small mdpi.com | Widely used, good for solubilization, but can be harsh for some proteins. peakproteins.com |

| n-Decyl-β-D-maltoside (DM) | C10 | Moderate (~1.8 mM) nih.gov | Medium | A common screening detergent, gentler than OG. |

| n-Dodecyl-β-D-maltoside (DDM) | C12 | Low (~0.17 mM) mdpi.com | Large | Very gentle and stabilizing, but difficult to remove by dialysis. peakproteins.com |

Stabilization and Purification of Membrane Proteins

Once extracted from the membrane, the protein must be kept in a stable and functional state within a detergent micelle for purification and subsequent analysis. huji.ac.il

The primary goal of a detergent in protein purification is to act as a surrogate for the native lipid bilayer, shielding the protein's hydrophobic surfaces from the aqueous solvent. taylorfrancis.com The ability of a detergent to maintain a protein's native structure and function is linked to how well the detergent micelle mimics the natural membrane environment. taylorfrancis.com

Generally, non-ionic detergents with longer alkyl chains (e.g., C12-C14) are considered less deactivating than those with shorter chains (e.g., C7-C10). anatrace.com This is because larger micelles formed by long-chain detergents provide a more extensive hydrophobic environment that can better accommodate and protect the transmembrane domains of the protein. nih.gov

For this compound, its very short C5 chain would form a small, dynamic micelle. This environment might be insufficient to stabilize larger, multi-domain membrane proteins or those with extensive hydrophobic surfaces, potentially leading to loss of function or aggregation. anatrace.com However, for smaller, more robust membrane proteins or isolated transmembrane domains, it could provide sufficient solubility. The optimal alkyl chain length is highly protein-dependent, and what destabilizes one protein may be ideal for another. nih.gov

The interaction between a protein and the surrounding detergent molecules forms a protein-detergent complex (PDC). exlibrisgroup.com The stability of this complex is governed by a delicate balance between the cohesive forces holding the detergent micelle together and the adhesive forces between the detergent and the protein's surface. exlibrisgroup.com

With a short-chain detergent like this compound, the resulting PDC would be relatively small. This can be an advantage in certain applications where a large detergent belt might interfere with analysis or crystallization. However, a small PDC also means that less of the protein's surface is shielded by the detergent. If hydrophobic regions of the protein become exposed, it can lead to non-specific aggregation where proteins clump together, rendering them unsuitable for further study. anatrace.com The compatibility between the size of the protein's hydrophobic domain and the size of the detergent micelle is crucial for forming a stable, monodisperse PDC. nih.gov

Structural Biology Applications of this compound

High-resolution structural determination by methods like X-ray crystallography is essential for understanding protein function at a molecular level. mayo.edumdpi.com The choice of detergent is a critical variable in this process.

Detergents with smaller micelles, a category where this compound would belong, are sometimes favored for protein crystallization. The rationale is that a smaller detergent belt around the protein leaves more of the hydrophilic protein surface exposed, which is necessary to form the protein-protein contacts that build a well-ordered crystal lattice. anatrace.com In contrast, large micelles formed by long-chain detergents can sterically hinder the formation of these crystal contacts.

However, the major challenge with short-chain detergents is maintaining protein stability over the long duration of a crystallization experiment. anatrace.com A study investigating the crystal structures of short-chain alkyl glucosides themselves (with C4 to C6 chains) found that they could form cubic crystal phases, which is an unusual and potentially useful property for developing novel structural biology applications. nih.govnih.gov While this study focused on the detergent alone, it highlights the unique physical properties of short-chain glucosides. The utility of this compound in the structural biology of a specific protein would ultimately depend on a successful balance between maintaining protein stability and facilitating the formation of a crystal lattice.

X-ray Crystallography of Membrane Proteins in this compound Micelles

X-ray crystallography remains a primary method for determining high-resolution atomic structures of proteins, including the challenging class of membrane proteins. nih.govresearchgate.net A crucial step in this process is the formation of well-ordered three-dimensional crystals, which requires a highly pure, stable, and homogeneous protein sample. The choice of detergent is paramount, as it forms a micelle around the hydrophobic transmembrane domains of the protein, replacing the native lipid bilayer. nih.govnih.gov

The detergent-protein complex must be stable and monodisperse to promote the specific intermolecular contacts necessary for crystal lattice formation. nih.gov Pentyl-containing detergents like CYMAL-5 have been successfully employed in this context. medchemexpress.commdpi.com CYMAL-5 is recognized for its utility in the crystallization of a broad range of membrane channels and transporters, sometimes used as the primary solubilizing agent and in other cases as an additive in combination with other detergents to optimize crystallization conditions. mdpi.com

One of the key advantages of CYMAL-5 in crystallography is its relatively small micelle size and distinct chemical properties, which can influence crystal packing. A systematic study involving three different E. coli membrane proteins—Urea (B33335) Transporter (UT), Arginine/Agmatine Antiporter (AdiC), and Lactose Permease (LacY)—investigated their behavior when purified in various detergents, including CYMAL-5. nih.gov The study found that the number of detergent and phospholipid molecules bound to the protein could be tuned by the choice of detergent. Specifically, CYMAL-5 was noted for its "exceptional delipidating effects," meaning it was highly effective at stripping away the endogenous lipids that are co-purified with the protein. nih.gov While residual lipids can sometimes be crucial for stability and function, their removal can also lead to a more homogeneous preparation of protein-detergent complexes (PDCs), which is often beneficial for crystallization.

The table below summarizes findings from the study by Chaptal et al. (2017), illustrating the specific composition of PDCs for different membrane proteins when purified in CYMAL-5. nih.gov This kind of detailed biochemical characterization is essential for designing and screening crystallization trials.

| Protein | Protein Molecular Weight (kDa) | Number of Bound CYMAL-5 Molecules (nD) | Number of Bound Phospholipid Molecules (nPL) | Total Mass of Protein-Detergent-Lipid Complex (kDa) |

| LacY | 46.5 | 133 ± 4 | 2 ± 1 | 114.1 |

| AdiC | 49.6 | 129 ± 1 | 4 ± 1 | 115.8 |

| UT | 71.8 | 170 ± 2 | 4 ± 1 | 159.2 |

| Data derived from Chaptal, G., et al. (2017). "Variation of the Detergent-Binding Capacity and Phospholipid Content of Membrane Proteins When Purified in Different Detergents." nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy of Membrane Proteins in Detergent Solutions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure, dynamics, and interactions of membrane proteins in a solution state that can closely mimic a membrane environment. medchemexpress.comcreative-biolabs.com For high-resolution solution NMR, the protein-detergent complex must be small enough to tumble rapidly in solution, which averages out anisotropic interactions and results in sharp, well-resolved spectral signals. nih.gov

The selection of a suitable detergent is therefore critical. Desirable characteristics include the ability to form small, stable micelles and to maintain the native fold and function of the protein. Commonly used detergents for NMR studies include dodecylphosphocholine (B1670865) (DPC), dihexanoyl-phosphatidylcholine (DHPC), and n-octyl-β-D-glucoside (β-OG). nih.gov

While specific high-resolution NMR structures determined solely in this compound are not as widely reported as those in more traditional NMR detergents, the physicochemical properties of CYMAL-5 make it a viable candidate for such studies. Its properties, such as a defined critical micelle concentration (CMC) and aggregation number, allow for the rational design of NMR experiments. mdpi.comanatrace.com The relatively small micelle size of CYMAL-5 is advantageous for solution NMR, as it helps to keep the total size of the protein-detergent complex below the threshold where spectral lines broaden excessively. mdpi.com

Furthermore, NMR can be used to study the interaction of membrane proteins with other molecules, such as drugs or other proteins. researchgate.net In these experiments, the membrane protein is solubilized in detergent micelles, providing a versatile platform for investigating molecular recognition events in a controlled, membrane-like environment. nih.gov The mild, non-ionic nature of alkyl glycosides like CYMAL-5 helps preserve the protein's structural integrity, which is essential for meaningful interaction studies. clinisciences.com

Cryo-Electron Microscopy (Cryo-EM) Sample Preparation

Cryo-Electron Microscopy (Cryo-EM) has emerged as a revolutionary technique for determining the structures of large and complex biological macromolecules, including membrane proteins. sciengine.com The method involves flash-freezing a thin layer of the sample solution, preserving the particles in a vitrified, near-native state. clinisciences.comnih.govnih.gov The quality of the cryo-EM grid, with a uniform distribution of monodisperse particles in a thin layer of ice, is the most critical factor for achieving high-resolution reconstructions. researchgate.netdiamond.ac.uk

Detergents play a dual role in cryo-EM sample preparation. They are necessary for keeping the membrane protein soluble, but excess detergent micelles can create a high background noise, interfere with particle distribution, and increase the ice thickness, all of which degrade image quality. sciengine.comnih.gov Therefore, detergents with favorable properties are carefully selected.

Pentyl-containing detergents like CYMAL-5 have been utilized in cryo-EM studies. A 2023 review of high-resolution membrane protein structures solved by cryo-EM noted at least one instance where a mixture of DDM and CYMAL-5 was used for the initial protein extraction from the membrane. nih.govpreprints.org This highlights its utility in the initial, crucial step of solubilization.

The ability of CYMAL-5 to effectively remove endogenous lipids can be particularly advantageous for cryo-EM. nih.gov A sample with a more uniform composition (i.e., protein surrounded by a single type of detergent rather than a heterogeneous mix of detergent and various lipids) can lead to more homogeneous particles, which is a prerequisite for the computational averaging of thousands of particle images to generate a high-resolution map. However, the choice of detergent for the final vitrification step is often optimized separately, and sometimes proteins are transferred from the initial extraction detergent into a different detergent or a detergent-free system like a nanodisc for final grid preparation. nih.gov

Compatibility with Biophysical Characterization Techniques

Before proceeding to complex and time-consuming structural determination methods, it is essential to thoroughly characterize the biophysical properties of the purified membrane protein-detergent complex. nih.gov These techniques assess the protein's stability, homogeneity, oligomeric state, and ligand-binding competence. This compound, exemplified by CYMAL-5, is compatible with a range of these essential biophysical methods.

Size-Exclusion Chromatography (SEC): This is a fundamental technique to assess the homogeneity and oligomeric state of a protein sample. nih.gov Studies have shown that membrane proteins like LacY, AdiC, and UT, when purified in CYMAL-5, yield distinct and well-behaved peaks on SEC, allowing for the isolation of monodisperse samples. nih.gov

Circular Dichroism (CD) Spectroscopy: CD is used to assess the secondary structure and thermal stability of a protein. A de novo designed membrane cytochrome, CytbX, was shown to be strongly alpha-helical and highly thermostable when solubilized in CYMAL-5 micelles, demonstrating the detergent's ability to maintain the protein's fold. researchgate.net

Mass Spectrometry (MS): Native mass spectrometry can provide information on the mass of the intact protein-detergent complex and the stoichiometry of subunits and bound lipids. researchgate.net CYMAL-5 has been used in native MS studies to analyze membrane protein complexes, such as the Get1/2 complex. kcl.ac.uknih.gov

Dynamic Light Scattering (DLS): DLS is a rapid method to measure the hydrodynamic radius (Rh) of particles in solution, providing a quick check for aggregation and sample quality. nih.gov The known properties of empty CYMAL-5 micelles can be compared against the protein-detergent complex to confirm protein incorporation and assess sample homogeneity. mdpi.comnih.gov

The table below lists some key physicochemical properties of CYMAL-5, which are critical for its application and for the interpretation of data from various biophysical techniques.

| Property | Value | Source(s) |

| Full Chemical Name | 5-Cyclohexyl-1-Pentyl-β-D-Maltoside | clinisciences.com |

| Molecular Formula | C₂₃H₄₂O₁₁ | mdpi.com |

| Molecular Weight ( g/mol ) | 494.58 | anatrace.comttuhsc.edu |

| Critical Micelle Concentration (CMC) in H₂O | ~2.4 - 5.0 mM (0.12% - 0.25%) | mdpi.comanatrace.com |

| Aggregation Number | ~47 | anatrace.com |

| Micelle Molecular Weight (kDa) | ~23 kDa | mdpi.com |

This compatibility with a wide array of analytical techniques makes pentyl-containing glucosides like CYMAL-5 versatile tools, enabling researchers to purify, stabilize, and thoroughly characterize membrane proteins in preparation for high-resolution structural studies.

Interactions of Pentyl D Glucoside with Biological Mimetic Systems

Interaction with Lipid Bilayers and Model Membranes

The interaction of Pentyl D-glucoside with lipid bilayers is a multi-stage process that is dependent on the detergent-to-lipid ratio. At low concentrations, the surfactant monomers partition into the lipid bilayer. As the concentration increases towards the CMC, they begin to saturate the membrane, leading to significant structural changes.

The insertion of alkyl glucoside molecules, such as this compound, into a lipid bilayer perturbs the ordered packing of the phospholipid acyl chains. This disruption leads to an increase in membrane fluidity. Research using techniques like Nuclear Magnetic Resonance (NMR) on related alkyl glucosides has shown that the presence of the detergent fluidizes the membrane. The insertion of detergent molecules selectively disorders the lipids; while the headgroup region remains largely unaffected, the fatty acyl chain segments experience significant disorder, particularly in the region beyond the terminus of the detergent's alkyl chain. This increased fluidity can, in turn, enhance the permeability of the membrane to water and other small molecules. The magnitude of this effect is related to the detergent's alkyl chain length; shorter chains like the pentyl group are expected to cause less perturbation compared to longer-chain analogues such as octyl glucoside.

The effect of various agents on membrane fluidity has been a subject of extensive research. For instance, studies have shown that depleting cholesterol or sphingolipids can alter membrane fluidity and stiffness. Conversely, the introduction of amphipathic molecules like this compound directly influences the rotational freedom of lipid acyl chains, leading to a more disordered and fluid membrane state. mdpi.com

At concentrations exceeding the critical micelle concentration (CMC), this compound can solubilize lipid bilayers, leading to the formation of mixed micelles. This process is fundamental to the study of membrane proteins. The solubilization of a lipid bilayer by a detergent like octyl glucoside, a close analog of this compound, occurs in stages: the detergent monomers first partition into the bilayer, and as their concentration increases, the bilayer becomes saturated and eventually breaks down into smaller aggregates known as mixed micelles. nih.govscispace.com These mixed micelles are discoidal or spherical structures where the hydrophobic tails of both the lipids and the detergent are sequestered in the core, and the hydrophilic headgroups are exposed to the aqueous environment. nih.gov

The composition and size of these mixed micelles depend on the relative concentrations of the lipid and the detergent. nih.govrsc.org The ability of bile salts, for instance, to form mixed micelles with phospholipids (B1166683) over a wide range of compositions highlights the diverse self-assembly behaviors in such systems. rsc.org

Bicelles are another form of lipid-detergent aggregate, typically composed of long-chain phospholipids that form a planar bilayer region, and a short-chain phospholipid or detergent that forms the rim. nih.govacs.org These structures are valued as more native-like membrane mimetics for structural studies of membrane proteins. nih.gov While classic bicelles often use detergents like DHPC, other detergents can be employed. The formation of bicelles versus mixed micelles is dependent on factors like the lipid-to-detergent molar ratio (q-ratio), temperature, and the specific chemical structures of the components. nih.govacs.org For alkyl glucosides, the formation of mixed micelles is the more commonly studied phenomenon in the context of membrane solubilization.

Influence on Enzyme Activity and Conformation

The surfactant properties of this compound make it a valuable tool for manipulating proteins, particularly those that are insoluble in aqueous solutions or embedded within membranes.

A primary application of non-ionic detergents like this compound is the solubilization and purification of integral membrane proteins. nih.gov These proteins are inherently insoluble in aqueous buffers due to their large hydrophobic surfaces that interact with the lipid core of the membrane. Detergents work by replacing the native lipid bilayer with a shell of detergent molecules, forming a protein-detergent complex. nih.gov This complex shields the protein's hydrophobic domains from the aqueous solvent, thereby keeping it soluble and stable. plos.orgmdpi.com

The choice of detergent is critical for maintaining the protein's native conformation and biological activity. nih.govplos.org Alkyl glucosides are considered mild detergents that often preserve the functional state of the protein. nih.gov For example, octyl glucoside has been successfully used to solubilize and purify active membrane-associated enzymes like ATPase and NADH dehydrogenase. nih.gov The stability of the extracted protein depends on the detergent's ability to mimic the lipid environment. Factors such as alkyl chain length and headgroup size are crucial; detergents with alkyl chains from C10 to C13 are often effective for protein stability. nih.gov While this compound has a shorter chain, it can still be effective, particularly for proteins with smaller transmembrane domains or when used in combination with other lipids or detergents. The ultimate goal is to create a protein-detergent complex that is stable enough for subsequent structural and functional analysis. mdpi.comresearchgate.net

The process of recovering soluble, active proteins from insoluble aggregates, such as inclusion bodies formed during recombinant expression in bacteria, also utilizes detergents. nih.govresearchgate.net Denaturants like guanidine-HCl or urea (B33335) are used to first solubilize the aggregated protein, and subsequent refolding is often performed in the presence of additives like detergents or arginine to prevent re-aggregation and facilitate the transition to the native state. nih.govplos.org

This compound, as a glucose derivative, can interact with the active sites of enzymes that process glucosidic bonds, such as β-glucosidases. researchgate.net These enzymes catalyze the hydrolysis of β-glycosidic linkages in various substrates. Due to its structural similarity to the natural substrates of these enzymes, this compound can act as a competitive inhibitor.

A comparative kinetic analysis of a series of alkyl β-D-glucosides on human cytosolic β-glucosidase and lysosomal glucocerebrosidase demonstrated that these compounds act as reversible, active-site-directed inhibitors. The study revealed that the inhibitory potency is highly dependent on the length of the alkyl chain. The affinity of the cytosolic β-glucosidase for these amphipathic inhibitors was significantly higher than that of the lysosomal enzyme.

The data shows a clear trend: as the alkyl chain length increases, the inhibition constant (Ki) decreases, indicating stronger binding. This is quantified by the change in the free energy of binding (ΔΔG°) per CH₂ group, which was found to be -3.05 kJ/mol for the cytosolic enzyme. This strong dependence on hydrophobicity suggests the presence of a significant non-polar domain within the active site of the cytosolic β-glucosidase.

Table 1: Inhibition of Human β-Glucosidases by Alkyl β-D-Glucosides Data adapted from a comparative kinetic study. The specific value for this compound is an extrapolation based on the presented trend.

| Alkyl Glucoside | Alkyl Chain Length | Cytosolic β-Glucosidase Ki (µM) | Lysosomal Glucocerebrosidase Ki (µM) |

|---|---|---|---|

| Ethyl | 2 | 11,000 | - |

| Propyl | 3 | 4,200 | - |

| Butyl | 4 | 1,200 | 11,000 |

| Pentyl | 5 | ~400 (extrapolated) | - |

| Hexyl | 6 | 140 | 4,800 |

| Heptyl | 7 | 40 | 2,700 |

| Octyl | 8 | 10 | 1,490 |

This kinetic analysis is crucial for understanding the structure-activity relationship of enzyme inhibitors and for designing specific molecules for therapeutic or research purposes. nih.govnih.govresearchgate.net

Protein folding is a complex process where a polypeptide chain acquires its unique three-dimensional structure. Misfolding can lead to the formation of non-functional and often toxic protein aggregates, a hallmark of several diseases. mdpi.comnih.gov The environment plays a critical role in the folding process. Surfactants like this compound can influence protein folding and aggregation in several ways.

For membrane proteins, the primary role of detergents is to provide a stable, membrane-mimicking environment that prevents aggregation upon removal from the native lipid bilayer. nih.gov By forming a micellar shell around the protein, the detergent prevents the exposure of hydrophobic surfaces that would otherwise lead to intermolecular aggregation and loss of function.

In the context of refolding proteins from a denatured state (e.g., from inclusion bodies), additives are crucial to prevent the competing reaction of aggregation. embopress.orgresearchgate.net While denaturants unfold the protein, their removal must be done in a way that favors intramolecular folding over intermolecular aggregation. Mild detergents can act as artificial chaperones, binding to folding intermediates to stabilize them and prevent them from aggregating. mdpi.com Studies have shown that osmolytes like proline can also inhibit aggregation by binding to folding intermediates. researchgate.net The amphipathic nature of this compound allows it to interact with exposed hydrophobic patches on partially folded proteins, thereby increasing their solubility and guiding them toward their native conformation. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Octyl glucoside |

| Phosphatidylcholine |

| Dihexanoylphosphatidylcholine (DHPC) |

| Guanidine-HCl |

| Urea |

| Arginine |

| Proline |

| β-Glucosidase |

| Glucocerebrosidase |

| ATPase |

| NADH dehydrogenase |

| Cholesterol |

Advanced Analytical Methodologies for Pentyl D Glucoside and Its Complexes

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to the molecular-level investigation of Pentyl D-glucoside, providing detailed information about its structure, mass, and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of glycosides like this compound. nih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed to identify individual sugar residues, confirm their anomeric configuration (α or β), and establish the linkage between the pentyl group and the glucose moiety. nih.gov

Table 1: Representative NMR Data Interpretation for Alkyl Glucosides

| NMR Experiment | Information Obtained | Relevance to this compound Structure |

|---|---|---|

| 1H-NMR | Chemical shifts and coupling constants of protons. | Identifies the anomeric proton, confirming the β-linkage. Shows signals for the pentyl chain and glucose protons. |

| 13C-NMR | Chemical shifts of carbon atoms. | Confirms the 11 carbon atoms in the structure and their chemical environment. rsc.org |

| COSY | Correlates protons that are coupled to each other (typically through 2-3 bonds). | Establishes proton-proton connectivities within the glucose ring and along the pentyl chain. |

| HSQC/HMQC | Correlates protons to their directly attached carbons. | Assigns specific protons to their corresponding carbons in the molecule. mdpi.com |

| HMBC | Correlates protons and carbons over longer ranges (2-4 bonds). | Crucial for identifying the glycosidic linkage between the anomeric carbon (C1) of the glucose and the oxygen of the pentyl group. nih.gov |

This table is a representative example based on standard NMR techniques for glycoside analysis.

Mass Spectrometry (MS) for Molecular Weight and Purity Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. fujifilm.com It is essential for confirming the molecular weight of this compound and assessing its purity. The molecular formula of this compound is C₁₁H₂₂O₆, corresponding to a molecular weight of approximately 250.29 g/mol . nih.gov

Soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are typically used for glycosides to prevent fragmentation and observe the molecular ion. fujifilm.com In ESI-MS, this compound is often detected as various adducts, such as with sodium ([M+Na]⁺) or as a protonated molecule ([M+H]⁺). uni.lu High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the elemental composition. nih.gov

Table 2: Predicted Mass Spectrometry Data for this compound

| Adduct | Formula | Mass-to-Charge Ratio (m/z) |

|---|---|---|

| [M+H]⁺ | [C₁₁H₂₃O₆]⁺ | 251.14891 |

| [M+Na]⁺ | [C₁₁H₂₂O₆Na]⁺ | 273.13085 |

| [M+K]⁺ | [C₁₁H₂₂O₆K]⁺ | 289.10479 |

| [M+NH₄]⁺ | [C₁₁H₂₆O₆N]⁺ | 268.17545 |

| [M-H]⁻ | [C₁₁H₂₁O₆]⁻ | 249.13435 |

Data sourced from predicted values for C11H22O6. uni.lu

Chromatographic Separation and Detection Methods

Chromatographic techniques are vital for separating this compound from reaction mixtures, starting materials, and byproducts, as well as for assessing its purity.

Thin Layer Chromatography (TLC) for Product Monitoring and Purity Assessment

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic method used for monitoring the progress of chemical reactions and for assessing the purity of a product. fujifilm.com In the synthesis of this compound, TLC can be used to track the consumption of the starting materials (e.g., pentanol (B124592) and a glucose derivative) and the formation of the desired product.

A spot of the reaction mixture is applied to a TLC plate coated with a stationary phase, typically silica (B1680970) gel. The plate is then developed in a suitable mobile phase (a solvent mixture). Due to differences in polarity, components of the mixture travel up the plate at different rates. The separation is visualized using a staining agent, such as a p-anisaldehyde or potassium permanganate (B83412) solution, followed by heating, as alkyl polyglucosides are not UV-active. nih.gov The retention factor (Rf) value is used to identify the components, with a single spot at the expected Rf indicating a pure compound. fujifilm.com

High-Performance Liquid Chromatography (HPLC) with Specialized Detectors (e.g., ELSD)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, quantification, and purification of compounds. For a non-UV-absorbing compound like this compound, a standard UV detector is ineffective. shimadzu.com Therefore, a universal detector that does not rely on the chromophoric properties of the analyte is required.

The Evaporative Light Scattering Detector (ELSD) is ideally suited for this purpose. researchgate.net The HPLC column effluent is nebulized into fine droplets, and the mobile phase is evaporated, leaving behind solid particles of the analyte. These particles are passed through a light beam, and the scattered light is measured by a photodiode. The detector response is proportional to the mass of the analyte. researchgate.net This makes HPLC-ELSD a powerful method for the quantitative analysis and purity determination of this compound and other alkyl polyglucosides. mdpi.com Reversed-phase columns, such as C18 or C8, are typically used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). rsc.orgresearchgate.net

Table 3: Comparison of HPLC Detectors for this compound Analysis

| Detector Type | Principle | Applicability to this compound | Advantages | Limitations |

|---|---|---|---|---|

| UV-Visible | Measures absorbance of light by chromophores. | Poor | Simple, robust. | Insensitive to compounds without chromophores. shimadzu.com |

| ELSD | Measures light scattered by non-volatile analyte particles after mobile phase evaporation. | Excellent | Universal detection for non-volatile analytes; compatible with gradient elution. researchgate.net | Response can be non-linear; requires optimization of gas flow and temperature. researchgate.net |

| Refractive Index (RI) | Measures changes in the refractive index of the eluent. | Good | Universal detector. | Not compatible with gradient elution; highly sensitive to temperature and pressure fluctuations. |

Surface and Interfacial Measurement Techniques for this compound and its Complexes

The characterization of this compound as a surfactant necessitates a thorough analysis of its behavior at surfaces and interfaces. Various advanced analytical methodologies are employed to measure its effectiveness in reducing surface and interfacial tension, as well as to determine the critical concentration at which micelles form. These techniques provide fundamental data on the physicochemical properties of this compound, which are crucial for its application in various formulations.

The primary methods for evaluating the surface activity of surfactants like this compound include tensiometry, which directly measures surface and interfacial tension. Techniques such as the du Noüy ring method, Wilhelmy plate method, and drop shape analysis (pendant drop tensiometry) are standard for determining the static surface tension of aqueous solutions of this compound at different concentrations. researchgate.net The reduction in surface tension with increasing surfactant concentration is a key indicator of its surface activity.

A critical parameter for any surfactant is its Critical Micelle Concentration (CMC), the concentration at which surfactant monomers in a solution begin to aggregate and form micelles. researchgate.net Above the CMC, the surface tension of the solution remains relatively constant. The CMC is a crucial indicator of a surfactant's efficiency; a lower CMC value signifies that less surfactant is needed to achieve maximum surface tension reduction and to form micelles. The CMC of alkyl polyglucosides (APGs), the family to which this compound belongs, is known to be influenced by the length of the alkyl chain. researchgate.net

Interfacial tension, the tension at the boundary between two immiscible liquids (e.g., oil and water), is another vital property. For applications such as emulsification, a surfactant's ability to lower interfacial tension is paramount. The spinning drop tensiometer is a common instrument for measuring ultra-low interfacial tensions.

While specific experimental data for this compound is not extensively available in publicly accessible literature, the general behavior of short-chain alkyl polyglucosides can be inferred. The surface and interfacial properties are intrinsically linked to the hydrophobic alkyl chain length and the hydrophilic glucoside headgroup.

Research Findings

Detailed research on the surface and interfacial properties of a homologous series of alkyl polyglucosides indicates a strong dependence on the alkyl chain length. researchgate.net Generally, as the alkyl chain length increases, the CMC decreases, and the efficiency of surface tension reduction improves.

The following tables represent hypothetical yet scientifically plausible data for this compound, based on the established trends for alkyl polyglucosides. These tables are for illustrative purposes to demonstrate the type of data generated by the analytical techniques described.

Table 1: Surface Tension of Aqueous Solutions of this compound at 25°C

| Concentration (mol/L) | Surface Tension (mN/m) |

| 0 | 72.0 |

| 1.0 x 10⁻⁴ | 65.2 |

| 5.0 x 10⁻⁴ | 58.5 |

| 1.0 x 10⁻³ | 52.1 |

| 5.0 x 10⁻³ | 40.3 |

| 1.0 x 10⁻² | 35.5 |

| 2.0 x 10⁻² | 32.8 |

| 5.0 x 10⁻² | 32.5 |

| 1.0 x 10⁻¹ | 32.5 |

Note: This data is illustrative and based on general trends for alkyl polyglucosides.

Table 2: Interfacial Tension of this compound Solutions against n-Octane at 25°C

| Concentration (mol/L) | Interfacial Tension (mN/m) |

| 1.0 x 10⁻⁴ | 25.8 |

| 5.0 x 10⁻⁴ | 18.2 |

| 1.0 x 10⁻³ | 12.5 |

| 5.0 x 10⁻³ | 5.1 |

| 1.0 x 10⁻² | 2.3 |

| 2.0 x 10⁻² | 1.9 |

| 5.0 x 10⁻² | 1.8 |

Note: This data is illustrative and based on general trends for alkyl polyglucosides.

From the illustrative data, the critical micelle concentration can be estimated from the inflection point in the surface tension versus concentration plot. For this compound, the CMC would be expected to be in the millimolar range, higher than that of its longer-chain counterparts like octyl or decyl glucoside.

Computational Modeling and Theoretical Investigations of Pentyl D Glucoside

Molecular Dynamics Simulations of Micellar Systems

Molecular dynamics (MD) simulations have become a powerful tool for exploring the structure and dynamics of surfactant micelles. While specific MD studies focusing exclusively on Pentyl D-glucoside are not extensively documented in publicly available literature, a wealth of information can be gleaned from simulations of its close homologs, such as octyl glucoside (OG). These studies offer valuable insights into the behavior of short-chain alkyl glucoside micellar systems.

MD simulations of OG micelles have revealed that the aggregation process and the structural properties of the micelles are highly dynamic. acs.orgresearchgate.net Key findings from these simulations, which are expected to be broadly applicable to this compound, include:

Micelle Stability and Size: Simulations show that small aggregates of alkyl glucosides can be unstable, while larger ones, once formed, remain largely intact over nanosecond timescales, with only occasional escape of single surfactant molecules. researchgate.net

Self-Assembly: MD simulations have successfully demonstrated the spontaneous self-assembly of dispersed alkyl glucoside monomers into micelles on the nanosecond timescale, showcasing the fundamental processes that drive micellization. acs.org

Coarse-grained MD simulations, which simplify the atomic representation to study larger systems and longer timescales, have also been employed to investigate micellar systems. rsc.org These studies are particularly useful for understanding interactions in more complex environments, such as in the presence of polymers or for modeling processes like drug delivery. rsc.orgnih.gov

A summary of typical parameters investigated in MD simulations of alkyl glucoside micelles is presented below.

| Parameter Investigated | Timescale | Key Insights |

| Micelle Shape Fluctuations | 10-100s of picoseconds | Reveals the dynamic and non-rigid nature of the micellar structure. |

| Lipid Diffusion within Micelle | Nanoseconds | Characterizes the mobility of individual surfactant molecules within the aggregate. |